Neurologic Worsening Incidence: Coprexa (4.0%) vs. Trientine (26%) in a Pivotal Randomized Trial
In a double-blind, randomized, comparator pivotal clinical trial involving 48 Wilson's disease patients, Coprexa (tetrathiomolybdate) demonstrated a statistically significant reduction in the incidence of neurologic worsening compared to the second-line therapy trientine (Syprine®). Specifically, Coprexa-treated patients experienced a neurologic deterioration rate of 4.0% (1 of 25 patients), whereas trientine-treated patients exhibited a 26% rate (6 of 23 patients), yielding a relative risk reduction of approximately 85% [1]. This differentiation is critical for procurement decisions in clinical research settings where minimizing iatrogenic neurologic decline is paramount.
| Evidence Dimension | Incidence of Neurologic Worsening During Initial Therapy |
|---|---|
| Target Compound Data | 4.0% (1/25 patients) |
| Comparator Or Baseline | Trientine (Syprine®): 26% (6/23 patients) |
| Quantified Difference | Absolute risk reduction 22 percentage points; relative risk reduction 85% (p < 0.05) |
| Conditions | Double-blind, randomized clinical trial; 48 neurologic Wilson's disease patients; 2-year follow-up with zinc acetate maintenance. |
Why This Matters
This direct comparative evidence demonstrates that Coprexa offers superior neurologic safety compared to trientine, a key factor for clinical trial design and therapeutic selection.
- [1] Pipex Therapeutics, Inc. Pipex Therapeutics' COPREXA Pivotal Clinical Trial Results Presented At NIH-Sponsored Wilson's Disease Association Conference. GlobeNewswire. 2006 Nov 7. View Source
